molecular formula C17H12ClF3N2OS B2919965 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851802-92-1

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2919965
CAS No.: 851802-92-1
M. Wt: 384.8
InChI Key: PLKVUCWJVJAPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydro-1H-imidazole core. Key structural features include:

  • A 3,4-difluorobenzoyl moiety at position 1, enhancing electronic effects and binding affinity through fluorine substituents.
  • Partial saturation of the imidazole ring (4,5-dihydro), which may influence conformational flexibility and pharmacokinetic properties.

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2OS/c18-12-2-1-3-13(19)11(12)9-25-17-22-6-7-23(17)16(24)10-4-5-14(20)15(21)8-10/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKVUCWJVJAPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole intermediate with a thiol or disulfide compound, often in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new functional groups replacing halogens.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of advanced materials with specific electronic or optical properties.

    Chemical Research: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards enzymes or receptors. The compound may act by modulating the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison with Key Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound 2: (2-Cl-6-F-benzyl)S-; 1: 3,4-diF-benzoyl C₁₇H₁₁ClF₃N₂OS 389.8 g/mol Potential mPGES-1 inhibition (inferred)
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2: (2-Cl-benzyl)S-; 1: H C₁₀H₁₁ClN₂S 242.7 g/mol Unknown (structural analog)
2-Chloro-6-fluoro-1H-benzo[d]imidazole Core: Benzoimidazole; 2: Cl; 6: F C₇H₄ClFN₂ 170.6 g/mol Intermediate for kinase inhibitors
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2: 4-F-phenyl; Core: Benzoimidazole C₁₃H₉FN₂ 218.2 g/mol Anticancer, antimicrobial activity
2-Ethylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 2: EtS-; 1: 4-F-phenyl-SO₂ C₁₁H₁₃FN₂O₂S₂ 320.4 g/mol Sulfonamide-based enzyme modulation

Pharmacological and Physicochemical Properties

  • Fluorine Substituents: The 3,4-difluorobenzoyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ).
  • Sulfanyl vs.
  • mPGES-1 Inhibition: highlights a structurally related compound with a [1,4]dioxino-benzoimidazole core as a potent mPGES-1 inhibitor (IC₅₀ < 10 nM), suggesting the target’s benzoyl and fluorophenyl groups may optimize binding.

Structural Validation and Crystallography

  • Tools like SHELXL () are critical for refining crystal structures of imidazole derivatives, ensuring accurate bond-length and angle measurements.
  • The partially saturated imidazole core in the target compound may reduce crystallinity compared to fully aromatic analogs, necessitating advanced diffraction techniques.

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • An imidazole ring , which is known for its diverse biological activities.
  • A sulfanyl group , which can enhance interactions with biological targets.
  • Substituents such as chloro and fluoro atoms that may influence its reactivity and biological efficacy.

Biological Activity Overview

Research indicates that compounds with imidazole rings often exhibit significant biological activities. The specific substituents in this compound may enhance its efficacy against various pathogens or cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound could demonstrate significant antimicrobial properties. For instance:

  • Compounds containing similar imidazole structures have shown effectiveness against bacteria like Staphylococcus aureus and fungi such as Candida albicans .
  • The presence of halogen substituents (chloro and fluoro) is often correlated with increased antimicrobial potency due to enhanced lipophilicity and electronic effects.

Antifungal Activity

The antifungal potential of related imidazole compounds has been well-documented. For example:

  • Studies on analogs have shown effectiveness against Candida albicans, maintaining activity at low concentrations .
  • The structural features of the compound may allow it to interact effectively with fungal cell membranes or metabolic pathways.

Anticancer Properties

Imidazole derivatives have been explored for their anticancer activities. Notable findings include:

  • Certain analogs have exhibited antiproliferative effects against various cancer cell lines, including breast and colon cancers .
  • The unique combination of functional groups in this compound may contribute to selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazole derivatives similar to the target compound. Below are summarized findings from selected research:

StudyCompoundBiological ActivityKey Findings
Imidazole Derivative AAntimicrobialEffective against MRSA with low MIC values.
Imidazole Derivative BAntifungalMaintained efficacy against Candida albicans at 0.25% formulation strength.
Imidazole Derivative CAnticancerSignificant antiproliferative activity against breast cancer cell lines.

The mechanisms underlying the biological activities of imidazole derivatives typically involve:

  • Inhibition of enzyme activity : Many imidazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Membrane disruption : The lipophilic nature of these compounds can lead to membrane destabilization in microbial cells.
  • Interference with nucleic acid synthesis : Some derivatives may inhibit DNA or RNA synthesis, leading to cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.